Cas no 1536276-49-9 ((2-bromo-3-chlorophenyl)methanesulfonyl chloride)

1536276-49-9 structure
Produktname:(2-bromo-3-chlorophenyl)methanesulfonyl chloride
CAS-Nr.:1536276-49-9
MF:C7H5BrCl2O2S
MW:303.988398313522
CID:4604556
(2-bromo-3-chlorophenyl)methanesulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (2-bromo-3-chlorophenyl)methanesulfonyl chloride
-
- Inchi: 1S/C7H5BrCl2O2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2
- InChI-Schlüssel: BHHZGURMJKYFCF-UHFFFAOYSA-N
- Lächelt: C1(CS(Cl)(=O)=O)=CC=CC(Cl)=C1Br
(2-bromo-3-chlorophenyl)methanesulfonyl chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396739-5.0g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 5g |
$2732.0 | 2023-05-26 | |
Aaron | AR01BJRV-5g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 5g |
$3782.00 | 2025-02-09 | |
Aaron | AR01BJRV-2.5g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 2.5g |
$2566.00 | 2025-02-09 | |
Aaron | AR01BJRV-50mg |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 50mg |
$325.00 | 2025-02-09 | |
Aaron | AR01BJRV-500mg |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 500mg |
$1036.00 | 2025-02-09 | |
1PlusChem | 1P01BJJJ-1g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 1g |
$1083.00 | 2025-03-19 | |
A2B Chem LLC | AW17359-10g |
(2-Bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 10g |
$4301.00 | 2024-04-20 | |
A2B Chem LLC | AW17359-500mg |
(2-Bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 500mg |
$809.00 | 2024-04-20 | |
1PlusChem | 1P01BJJJ-100mg |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 100mg |
$398.00 | 2025-03-19 | |
1PlusChem | 1P01BJJJ-10g |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride |
1536276-49-9 | 95% | 10g |
$5071.00 | 2024-06-20 |
(2-bromo-3-chlorophenyl)methanesulfonyl chloride Verwandte Literatur
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
1536276-49-9 ((2-bromo-3-chlorophenyl)methanesulfonyl chloride) Verwandte Produkte
- 1261829-27-9(4-Hydroxy-3-(trifluoromethoxy)benzenesulfonamide)
- 260428-67-9(4-benzyl-1-(3-methylbenzoyl)piperidine)
- 2413890-77-2(Pyridazine, 4-isocyanato-)
- 172461-89-1(5-Bromo-4-(chlorosulfonyl)thiophene-2-carboxylic Acid)
- 1851602-42-0(2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile)
- 2167113-43-9(1-5-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazol-2-ylpentan-1-one)
- 1214356-18-9(5-Chloro-2-methoxy-3-(pyridin-3-yl)pyridine)
- 1804298-41-6(6-(Aminomethyl)-3-methyl-2-(trifluoromethoxy)pyridine)
- 2138161-90-5(5-(4-propylphenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2228776-13-2(2-methyl-4-2-(methylsulfanyl)phenylbutanoic acid)
Empfohlene Lieferanten
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge